2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride
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Overview
Description
2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the empirical formula C8H15ClN2O . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds, such as 7-substituted-8-oxaspiro[4.5]decan-1-ones, has been achieved through a novel Lewis acid catalyzed Prins/pinacol cascade process . This process is applicable to a wide range of aldehydes such as aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.O=C1NCCC12CCCNC2
. The InChI key for this compound is YZBYELXEGPPFJI-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 190.67 . The compound’s empirical formula is C8H15ClN2O .Scientific Research Applications
Scientific Research Applications of 2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one Hydrochloride
Pharmaceutical Research
Inferred Application: Due to its structural complexity and the presence of a diazaspirodecanone core, this compound may be explored for its potential pharmacological properties. Similar structures have been investigated for their anti-ulcer activity .
Safety and Hazards
properties
IUPAC Name |
2-propan-2-yl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c1-9(2)13-8-11(7-10(13)14)3-5-12-6-4-11;/h9,12H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRLHEHXUQBQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CCNCC2)CC1=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride |
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